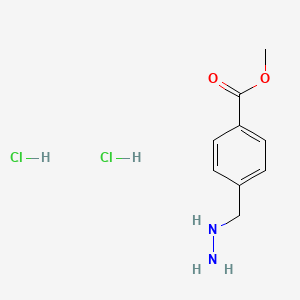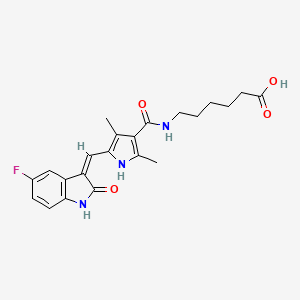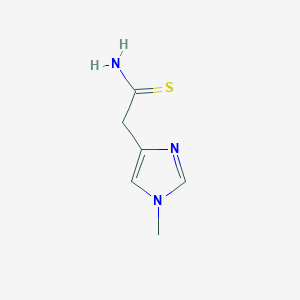
2-(1-methyl-1H-imidazol-4-yl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-imidazol-4-yl)ethanethioamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a thioamide group attached to the ethanamine chain, which is connected to the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Ethanamine Chain: The ethanamine chain can be introduced by reacting the imidazole derivative with an appropriate alkylating agent, such as ethyl bromoacetate, followed by reduction to obtain the ethanamine derivative.
Thioamide Formation: The final step involves the conversion of the ethanamine derivative to the thioamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-methyl-1H-imidazol-4-yl)ethanethioamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(1-methyl-1H-imidazol-4-yl)ethanethioamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function . These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(1-methyl-1H-imidazol-4-yl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. The combination of the imidazole ring and the thioamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C6H9N3S |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
2-(1-methylimidazol-4-yl)ethanethioamide |
InChI |
InChI=1S/C6H9N3S/c1-9-3-5(8-4-9)2-6(7)10/h3-4H,2H2,1H3,(H2,7,10) |
Clé InChI |
IAPJRLQZKFTVEH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)CC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


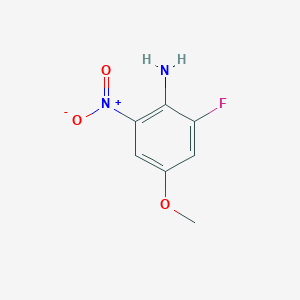
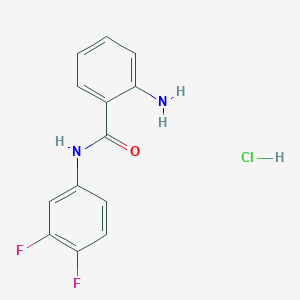
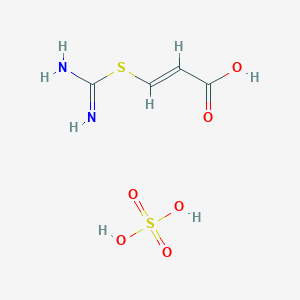
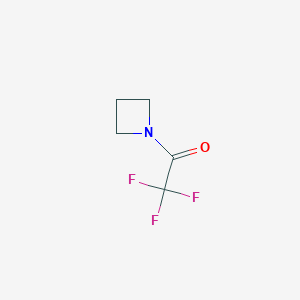
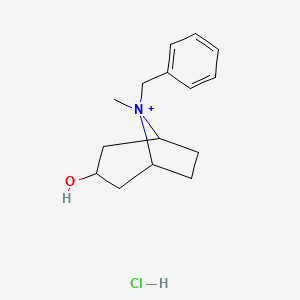
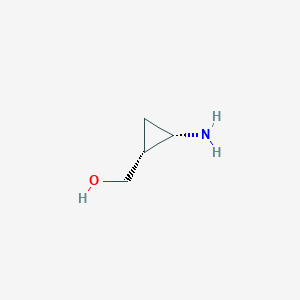

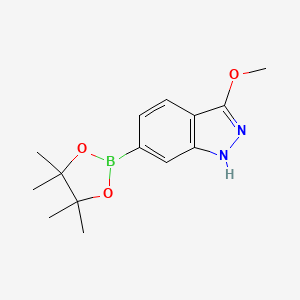
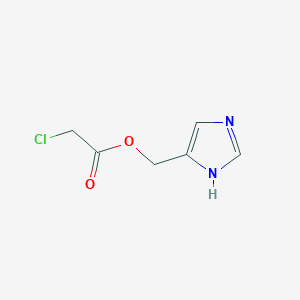

![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)
